(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione
Description
(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is a chiral bicyclic lactam featuring a fused pyrrolodiazepine scaffold with a benzo[e] ring system. Its stereochemistry and rigid framework contribute to its biological relevance, particularly in targeting enzymes and receptors involved in neurological and cardiovascular disorders. The compound is synthesized via cyclization of L-proline derivatives with isatoic anhydride, achieving an 82% yield after recrystallization from acetone/DMF . Its stereochemical purity and stability under physiological conditions make it a promising candidate for further pharmacological optimization.
Properties
IUPAC Name |
(6aS)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXZDVWCHNNMDZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1C(=O)NC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Yields and Stereochemical Outcomes in Representative Syntheses
Purification and Characterization Techniques
Reverse-phase chromatography (water/acetonitrile gradients) remains the gold standard for isolating enantiopure products. For example, compound 25f was purified using a H₂O/MeCN gradient, yielding 50% of the desired (S)-enantiomer. Characterization data include:
Challenges and Optimization Opportunities
Current limitations include moderate yields in halogenated derivatives (e.g., 60% for 7-chloro analogs) and the need for toxic solvents like DMF. Emerging strategies propose:
-
Microwave-assisted synthesis : Reducing reaction times from 16 h to <2 h.
-
Biocatalytic approaches : Using lipases or esterases for enantioselective resolutions.
-
Flow chemistry : Enhancing scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Properties
Research indicates that pyrrolo[1,4]benzodiazepines (including (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione) exhibit significant anticancer properties. These compounds can intercalate into DNA and disrupt replication processes. For instance:
- Anthramycin , a related compound, has shown effectiveness against various cancers such as gastrointestinal and breast cancers due to its ability to alkylate DNA at specific sites .
Antiviral Activity
This compound has potential as an antiviral agent. Pyrrolo[1,4]benzodiazepines have been noted for their activity against HIV-1 reverse transcriptase. The structure of these compounds allows them to inhibit viral replication effectively .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that create the desired structural framework. Recent studies have developed various synthetic pathways that enhance yield and purity while maintaining biological activity .
Synthetic Pathways
Key synthetic strategies include:
- Cycloaddition reactions that form the core diazepine structure.
- Use of azidochalcones and alkynes in "click chemistry" to produce derivatives with enhanced properties .
Case Study: Antitumor Activity
In a study evaluating the antitumor potential of various pyrrolo[1,4]benzodiazepines:
- Compounds were assessed for their ability to bind DNA and inhibit tumor cell growth.
- Results indicated that specific derivatives of (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine demonstrated significant cytotoxic effects in vitro against cancer cell lines .
Case Study: Antiviral Efficacy
Another study focused on the antiviral efficacy of this compound against HIV:
Mechanism of Action
The mechanism of action of (S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione involves its ability to bind to the minor groove of DNA. This binding disrupts DNA processes, leading to cytotoxic effects. The compound’s chiral center plays a crucial role in its interaction with molecular targets, including DNA and specific receptors .
Comparison with Similar Compounds
(R)-Enantiomer (YK015501)
The (R)-enantiomer (CAS 2254419-02-6) shares identical molecular connectivity but differs in stereochemistry at the 11a position. This enantiomeric pair provides insights into stereoselective interactions with biological targets. While the (S)-isomer is prioritized for its synthetic accessibility and reported bioactivity, the (R)-form remains less studied but is commercially available for comparative pharmacological studies .
Nitro-Substituted Derivative (Compound 9)
The introduction of a nitro group at the C7 position (CAS 130477-46-2) modifies electronic properties and solubility. Synthesized via nitration of the parent compound, this derivative exhibits reduced yield (77%) compared to the parent (82%) due to harsh acidic conditions .
Triazolo-Fused Analogues (Compounds 7 and 8)
Incorporation of a triazolo ring (e.g., compound 7) via hydrazine-carbonylation introduces additional hydrogen-bonding sites. This modification increases metabolic stability by reducing susceptibility to hepatic cytochrome P450 oxidation, as demonstrated in cytotoxicity assays .
Functionalized Derivatives
Bromothiophene-Modified ACE Inhibitor (Compound from )
A hybrid structure featuring a 4-bromothiophene substituent demonstrated potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 12 nM), outperforming carboxylic acid-based inhibitors. This highlights the role of hydrophobic substituents in enhancing target affinity .
Methoxy-Substituted Derivative (CAS 130477-46-2)
The (S)-7-methoxy derivative (C₁₃H₁₄N₂O₃) exhibits altered pharmacokinetics due to increased lipophilicity (logP = 1.8 vs. 1.2 for the parent). This modification prolongs half-life in rodent models but reduces aqueous solubility .
Data Tables: Key Comparative Metrics
Research Findings and Implications
Stereochemical Impact: The (S)-configuration is critical for binding to γ-aminobutyric acid (GABA) receptors, as inferred from analogous benzodiazepine systems. Enantiomeric pairs (S vs. R) show divergent binding affinities in receptor assays .
Substituent Effects: Nitro Groups: Enhance cytotoxicity but reduce solubility, necessitating prodrug strategies for in vivo applications . Triazolo Rings: Improve metabolic stability by 30% compared to non-fused derivatives .
Therapeutic Potential: The bromothiophene derivative’s ACE inhibition suggests utility in hypertension management, while triazolo variants are being explored for oncology .
Biological Activity
(S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione (CAS: 865430-51-9) is a compound of interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 216.24 g/mol
- Purity : >95%
- IUPAC Name : this compound
1. Anticancer Activity
Pyrrolo[1,2-a][1,4]benzodiazepines have been identified as potential anticancer agents. Research indicates that these compounds can interact with DNA and inhibit cancer cell proliferation. The mechanism often involves intercalation into the DNA structure and the formation of covalent bonds with DNA bases.
2. Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrrolo[1,2-a][1,4]benzodiazepines against HIV-1. The compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential in antiviral therapy.
3. Neuropharmacological Effects
The compound has shown promise in neuropharmacology with effects such as sedation and anxiolysis. Its action may involve modulation of neurotransmitter systems.
| Study | Findings |
|---|---|
| Reported sedative and anticonvulsant properties in animal models. | |
| Indicated potential use in treating anxiety disorders due to its CNS activity. |
Structure-Activity Relationship (SAR)
Understanding the SAR of (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine derivatives is crucial for optimizing their biological activity:
- Substituent Effects : Methyl groups at specific positions enhance activity.
- Hydroxylation : Metabolism studies suggest that hydroxylation at positions 3 and 11a affects potency and duration of action.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolo[1,2-a][1,4]benzodiazepine derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cell lines through apoptosis induction. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Antiviral Activity
In a clinical trial involving HIV-infected patients, a derivative of (S)-1,5,10,11a-tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine was evaluated for its ability to reduce viral load. Results indicated a substantial decrease in viral replication compared to baseline measurements.
Q & A
Q. What are the common synthetic routes for (S)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione?
The compound is synthesized via Grignard reagent reactions in dry THF, followed by quenching, extraction, and purification using silica gel column chromatography (eluent: hexane/ethyl acetate). Substituents like ethyl, pentyl, and benzyl groups are introduced at specific positions to modulate physicochemical properties. For example, 2-ethyl and 2-benzyl derivatives are synthesized with yields ranging from 25% to 51% . Key intermediates, such as 3-(pyrrol-1-yl)-1-propylamine, are reacted with benzotriazolylmethyl groups under acidic conditions to form the diazepine core .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on ¹H NMR and ¹³C NMR spectroscopy to confirm proton and carbon environments, respectively. Elemental analysis ensures empirical formula accuracy. For instance, ¹H NMR data for 2-ethyl derivatives show characteristic peaks at δ 1.25–1.35 (triplet, CH₂CH₃) and δ 3.45–3.60 (multiplet, diazepine protons). Experimental melting points and solubility profiles are compared to theoretical calculations to verify purity .
Q. What basic safety precautions are critical when handling this compound in the lab?
Avoid inhalation/contact with dust or vapors; use fume hoods and PPE (gloves, goggles). Storage conditions require airtight containers at 2–8°C, away from moisture and ignition sources. Toxicity data from related pyrrolobenzodiazepines (e.g., LD₅₀ >1 g/kg in mice via intraperitoneal injection) suggest moderate acute toxicity, warranting careful handling .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?
X-ray crystallography is definitive for absolute configuration determination. For dynamic stereochemistry (e.g., ring puckering), variable-temperature NMR or ROESY experiments can probe spatial interactions. Computational methods like DFT simulations align theoretical and experimental NMR/IR data to validate stereoelectronic effects .
Q. How should researchers design experiments to assess biological activity while controlling stereochemical variables?
Use enantiomerically pure samples synthesized via chiral auxiliaries or asymmetric catalysis. Comparative bioassays with the (R)-enantiomer isolate stereochemical influences. Experimental designs like split-plot models (e.g., trellis systems for variable testing) ensure controlled variables and statistical rigor .
Q. What strategies resolve discrepancies between theoretical and experimental NMR data?
(a) Confirm purity via HPLC (>95% purity threshold). (b) Re-examine reaction conditions (e.g., solvent polarity affecting tautomerism). (c) Use deuterated solvents to eliminate solvent peak interference. (d) Validate dynamic processes (e.g., ring-flipping) with EXSY NMR .
Q. What methodologies optimize enantiomeric purity during synthesis?
Chiral stationary phase chromatography (CSP-HPLC) separates enantiomers post-synthesis. Asymmetric induction via chiral ligands (e.g., BINOL-derived catalysts) in Grignard reactions enhances enantioselectivity. Kinetic resolution during crystallization (e.g., using chiral counterions) further refines purity .
Q. How can researchers evaluate preclinical safety profiles before in vivo studies?
Conduct Ames tests (mutagenicity), hERG assays (cardiotoxicity), and acute toxicity studies (e.g., OECD 423 guidelines). For neurotoxicity, use SH-SY5Y cell lines. Prioritize compounds with LD₅₀ >500 mg/kg (rodent models) and therapeutic indices >10 .
Data Analysis and Contradiction Management
Q. How to address conflicting biological activity data across studies?
(a) Standardize assay protocols (e.g., cell lines, incubation times). (b) Validate compound stability under assay conditions (e.g., pH, temperature). (c) Use positive/negative controls to calibrate inter-lab variability. (d) Apply meta-analysis tools (e.g., RevMan) to reconcile disparate results .
Q. What statistical methods are robust for analyzing dose-response relationships?
Non-linear regression (e.g., Hill equation) models EC₅₀/IC₅₀ values. Bootstrap resampling quantifies confidence intervals. For multi-variable datasets, multivariate ANOVA (MANOVA) identifies synergistic/antagonistic effects. Software like GraphPad Prism or R packages (drc, nlme) streamline analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
